3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile is a complex organic compound characterized by its intricate molecular structure. This compound features a thieno[2,3-c]pyrazol ring system substituted with phenyl groups and a thiazolyl moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as phenylhydrazine and thiazolyl derivatives, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thieno[2,3-c]pyrazol and thiazolyl rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents onto the molecular framework.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it may serve as a probe or inhibitor in biochemical studies, helping researchers understand various biological processes.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may make it suitable for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be utilized in the development of new materials or as a component in chemical formulations. Its properties may be advantageous in creating specialized products.
Mechanism of Action
The mechanism by which 3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile
This compound
This compound
Uniqueness
This compound stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-(1,3-diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4OS2/c1-15-14-30-23(26-15)19(13-25)22(29)20-12-18-21(16-8-4-2-5-9-16)27-28(24(18)31-20)17-10-6-3-7-11-17/h2-12,14,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFOKPQYOXMPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C#N)C(=O)C2=CC3=C(S2)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.